molecular formula C24H27N3O2 B4495864 3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone

3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone

Cat. No.: B4495864
M. Wt: 389.5 g/mol
InChI Key: ZXQCRUSZQRYEAL-UHFFFAOYSA-N
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Description

3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone is a complex organic compound with the molecular formula C24H27N3O2.

Mechanism of Action

Target of Action

It’s structurally related to 4-benzylpiperidine , which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

Considering its structural similarity to 4-benzylpiperidine , it might interact with its targets (monoamine transporters) to induce the release of monoamines (dopamine, norepinephrine, and possibly serotonin) into the synaptic cleft, thereby enhancing neurotransmission.

Biochemical Pathways

Based on its potential role as a monoamine releasing agent , it can be inferred that it might affect the monoaminergic pathways, particularly those involving dopamine and norepinephrine. The downstream effects could include enhanced neurotransmission and associated physiological responses.

Result of Action

If it acts similarly to 4-benzylpiperidine , it might enhance monoaminergic neurotransmission, leading to various physiological effects depending on the specific neural pathways involved.

Safety and Hazards

The safety and hazards of these compounds can vary widely depending on their specific structures and properties. For example, 4-Benzylpiperidine is classified as a combustible solid .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their potential uses in scientific studies and drug development. For example, 4-Benzylpiperidine has been studied for its potential use in treating psychosis and preventing brain damage .

Preparation Methods

The synthesis of 3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone involves multiple steps. One common method includes the amidation and cyclization of 2-aminobenzoic acid derivatives. The process typically involves the following steps:

Chemical Reactions Analysis

3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(26-15-12-20(13-16-26)17-19-7-2-1-3-8-19)11-6-14-27-18-25-22-10-5-4-9-21(22)24(27)29/h1-5,7-10,18,20H,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQCRUSZQRYEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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